

# An In-Depth Technical Guide to Stigmasta-4,22,25-trien-3-one

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## Compound of Interest

Compound Name: *Stigmasta-4,22,25-trien-3-one*

CAS No.: 848669-09-0

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Stigmasta-4,22,25-trien-3-one**, a naturally occurring phytosterol from the stigmastane class. The document details its chemical nomenclature, structural properties, physicochemical characteristics, and known natural sources. Emphasis is placed on elucidating the scientific rationale behind isolation and characterization techniques, offering field-proven insights for professionals in natural product chemistry and drug development. This guide synthesizes current knowledge to serve as an authoritative resource, complete with detailed experimental protocols and a foundation for future research into its therapeutic potential.

## Introduction: The Stigmastane Scaffold in Drug Discovery

Phytosterols, particularly those built upon the stigmastane skeleton, represent a vast and structurally diverse class of secondary metabolites. These compounds are of significant interest

to the pharmaceutical industry due to their wide range of potent biological activities, including anti-inflammatory, neuroprotective, anti-diabetic, and anticancer effects.[1][2] The parent compound, stigmasterol, is a well-studied plant sterol known for its cholesterol-lowering properties and as a precursor in the synthesis of various steroid hormones.[2]

**Stigmasta-4,22,25-trien-3-one** is a derivative of stigmasterol, distinguished by a ketone group at the C-3 position and three sites of unsaturation within its tetracyclic triterpene structure.[3][4] While research on this specific molecule is still emerging, its structural relationship to more extensively studied compounds like Stigmast-4-en-3-one and Stigmasta-4,22-dien-3-one suggests a strong potential for significant pharmacological activity.[5][6] This guide aims to consolidate the existing technical data on **Stigmasta-4,22,25-trien-3-one** and provide a logical framework for its further investigation and development.

## Nomenclature and Chemical Structure

A precise understanding of a molecule's name and structure is fundamental to all subsequent research. The nomenclature provides a systematic description of its chemical features, which in turn dictates its reactivity, physical properties, and biological interactions.

### IUPAC Name and Structural Elucidation

The formal IUPAC (International Union of Pure and Applied Chemistry) name for **Stigmasta-4,22,25-trien-3-one** is (8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.[4]

Let's dissect this name to understand the structure:

- **Stigmasta**: This root name indicates a 29-carbon skeleton, characteristic of the stigmastane family of steroids.
- **-4,22,25-trien**: This suffix reveals the presence of three carbon-carbon double bonds (trien), located at positions 4, 22, and 25 of the carbon skeleton.
- **-3-one**: This indicates a ketone functional group (one) at the C-3 position.

- (22E): This stereochemical descriptor specifies the geometry of the double bond between carbons 22 and 23 as trans (Entgegen).[3][7]
- Stereochemistry: The prefixes (8S, 9S, 10R, etc.) define the specific three-dimensional arrangement of atoms at chiral centers within the steroid nucleus and its side chain. This precise stereoisomerism is critical for biological activity, as molecular recognition by enzymes and receptors is highly specific.

## Molecular Structure Visualization

The chemical structure, derived from the IUPAC name, is visualized below. This diagram illustrates the tetracyclic core (cyclopenta[a]phenanthrene) and the complex alkyl side chain where two of the three double bonds are located.

Caption: 2D structure of **Stigmasta-4,22,25-trien-3-one**.

## Physicochemical and Spectroscopic Profile

Characterization of a pure compound relies on a combination of its physical properties and its response to various spectroscopic methods. This data serves as a fingerprint for identification and quality control.

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **Stigmasta-4,22,25-trien-3-one**. These values are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing purification strategies.

Property	Value	Source
Molecular Formula	C <sub>29</sub> H <sub>44</sub> O	[3][4]
Molecular Weight	408.7 g/mol	[4]
Exact Mass	408.339216023 Da	[4]
Boiling Point (est.)	507.7 ± 20.0 °C at 760 mmHg	[3]
Density (est.)	1.0 ± 0.1 g/cm <sup>3</sup>	[3]
XLogP3 (Lipophilicity)	8.6	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	5	[4]

- **Expertise Insight:** The high XLogP3 value of 8.6 indicates that the molecule is highly lipophilic (fat-soluble).[4] This has significant implications for drug development. While it suggests good potential for absorption across lipid-rich cell membranes, it also predicts poor aqueous solubility, which can pose challenges for formulation and bioavailability. Researchers must consider solubilizing agents or novel delivery systems (e.g., lipid nanoparticles) to overcome this hurdle.

## Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for unambiguous structure confirmation.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR are paramount for mapping the carbon-hydrogen framework. Key expected signals for **Stigmasta-4,22,25-trien-3-one** would include:
  - <sup>1</sup>H NMR: Olefinic protons for the three double bonds (δ 5.0-6.0 ppm), a characteristic signal for the vinylic proton at C-4, and a complex series of overlapping signals in the aliphatic region (δ 0.7-2.5 ppm) for the steroidal core and side chain. Specific signals for the tertiary methyl groups (C-18, C-19) would appear as sharp singlets at high field (upfield).

- <sup>13</sup>C NMR: A downfield signal for the ketone carbonyl at C-3 ( $\delta > 200$  ppm), signals for the six olefinic carbons ( $\delta$  100-150 ppm), and numerous signals for the sp<sup>3</sup>-hybridized carbons of the skeleton.
- Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern. For this molecule, a high-resolution mass spectrum would show a molecular ion peak [M]<sup>+</sup> corresponding to its exact mass (408.3392).[4] The fragmentation pattern would likely involve characteristic losses from the side chain, which is invaluable for confirming its structure.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The defining peaks would be a strong C=O stretch for the  $\alpha,\beta$ -unsaturated ketone (approx. 1675-1685 cm<sup>-1</sup>) and C=C stretching vibrations (approx. 1600-1650 cm<sup>-1</sup>).[8]

## Natural Occurrence and Isolation Strategies

**Stigmasta-4,22,25-trien-3-one** has been identified as a natural product isolated from plant sources. For instance, it has been isolated from the herbs of *Callicarpa giraldiana*.<sup>[7]</sup> Its structural analog, (22E,24S)-stigmasta-5,22,25-trien-3 $\beta$ -ol, has been isolated from *Clerodendrum viscosum*, suggesting that related compounds are present in this genus.<sup>[9][10]</sup>

## General Isolation Workflow

The isolation of lipophilic compounds like **Stigmasta-4,22,25-trien-3-one** from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The causality behind this workflow is to progressively enrich the target compound by removing impurities with different polarities.

Caption: Generalized workflow for isolating phytosterols from plants.

## Protocol: Solvent Extraction and Initial Purification

This protocol is a self-validating system for obtaining a steroid-enriched fraction from plant material.

- Preparation: Air-dry the plant material (e.g., 500 g of *Callicarpa giraldiana* leaves) at room temperature for 7-10 days until brittle. Grind into a coarse powder.

- Causality: Drying prevents enzymatic degradation and water interference. Grinding increases the surface area for efficient solvent penetration.
- Maceration: Submerge the powdered material in n-hexane (2.5 L) in a large flask. Seal and let stand for 72 hours with occasional agitation.
  - Causality: n-Hexane is a non-polar solvent, ideal for extracting lipophilic compounds like steroids while leaving behind more polar compounds like chlorophylls and flavonoids.
- Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C.
  - Self-Validation: The resulting crude extract should be a dark, waxy, or oily residue. The yield should be recorded.
- Liquid-Liquid Partitioning: Dissolve the crude hexane extract in 90% methanol/water (500 mL) and partition it against an equal volume of fresh n-hexane three times in a separatory funnel.
  - Causality: This step removes highly non-polar lipids and waxes (which prefer the fresh hexane phase), concentrating the slightly more polar steroids in the aqueous methanol phase.
- Fraction Collection: Collect the aqueous methanol phase and evaporate the methanol. The remaining aqueous suspension is then extracted with dichloromethane (3 x 300 mL).
  - Causality: Dichloromethane has an intermediate polarity that will effectively extract the stigmastane-type steroids.
- Final Concentration: Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  - Self-Validation: This yields the steroid-enriched fraction, ready for chromatographic purification. A preliminary TLC analysis (e.g., 8:2 Hexane:Ethyl Acetate mobile phase) should show a distinct spot pattern characteristic of steroids when visualized with an appropriate stain (e.g., vanillin-sulfuric acid).

# Potential Biological Activities and Therapeutic Applications

While direct biological studies on **Stigmasta-4,22,25-trien-3-one** are limited, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential.[5] The presence of the  $\alpha,\beta$ -unsaturated ketone in the A-ring is a key structural feature often associated with cytotoxicity and anti-inflammatory activity, as it can act as a Michael acceptor, covalently modifying key proteins in signaling pathways.

- **Anticancer Potential:** Many steroidal compounds, including stigmasterol derivatives, exhibit anticancer properties.[2] They can act on various signaling pathways, such as Akt/mTOR and JAK/STAT, to induce apoptosis and inhibit cancer cell proliferation.[2] The cytotoxic potential of **Stigmasta-4,22,25-trien-3-one** should be evaluated against a panel of cancer cell lines (e.g., MCF-7, A549, KB).[9]
- **Anti-inflammatory Activity:** Stigmasterol itself has demonstrated anti-inflammatory properties. [1] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. The introduction of the 3-keto-4-ene system may enhance this activity.
- **Antimicrobial Effects:** The related compound 4,22-stigmastadiene-3-one has been identified in plant extracts showing antimicrobial activity.[6] This suggests that **Stigmasta-4,22,25-trien-3-one** could also possess antibacterial or antifungal properties.

## Conclusion and Future Directions

**Stigmasta-4,22,25-trien-3-one** is a phytosterol with a well-defined chemical structure and natural origin. Based on the established biological activities of its structural analogs, it stands as a promising candidate for further pharmacological investigation. This technical guide has provided the foundational knowledge required for its identification, isolation, and characterization.

Future research should focus on:

- **Total Synthesis:** Developing a robust synthetic route to produce the compound in larger quantities for extensive biological testing.

- Pharmacological Screening: Conducting comprehensive in vitro and in vivo assays to definitively establish its anticancer, anti-inflammatory, and antimicrobial profiles.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

By leveraging the insights and methodologies presented here, researchers can effectively advance the study of **Stigmasta-4,22,25-trien-3-one** from a natural product curiosity to a potential therapeutic lead.

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